Journal Name:International Journal of Clothing Science and Technology
Journal ISSN:0955-6222
IF:1.006
Journal Website:http://www.emeraldgrouppublishing.com/products/journals/journals.htm?id=ijcst
Year of Origin:0
Publisher:Emerald Group Publishing Ltd.
Number of Articles Per Year:64
Publishing Cycle:Bimonthly
OA or Not:Not
International Journal of Clothing Science and Technology ( IF 1.006 ) Pub Date: 2022-11-14 , DOI:
10.1007/s10337-022-04220-5
Chromatography is a separation method that utilizes differences in intermolecular interactions of the sample components with the mobile and stationary phases as the sample passes through the column. Acetic acid is a compound of focus in the study of pharmaceutical residues and short-chain fatty acids. Gas chromatography using polar capillary columns (DB-WAX) is an effective means of analyzing acetic acid. In one such solvent, dimethyl sulfoxide (DMSO), the retention time of the acetic acid shows a positive linear correlation with an equal volume increase of the DMSO solvent. We used the quantum chemistry calculation programs ORCA 5.0 and Multiwfn 3.7 with the DFT M062X/6-311 + + G(3d,2p) method to calculate the chromatographic separation parameters. We then analyzed formic acid for comparison and found the retention time of formic acid in the DB-WAX capillary column was longer than that of acetic acid. The retention time variation of formic acid in DMSO solvent compared with aqueous solvent was longer than that of acetic acid; the reason for this observation is that their retention time variation in DMSO solvent was related to the formation of strong hydrogen bonds. There are currently few studies focusing on quantum chemical calculations in chromatographic separations. Our studies using gas chromatography analysis and quantum chemical calculations explain the reasons for retention time variations.
International Journal of Clothing Science and Technology ( IF 1.006 ) Pub Date: 2023-07-11 , DOI:
10.1007/s10337-023-04266-z
Metabolites provide a rich source of information regarding individual physiological states influenced by differences in diet, disease, health, and lifestyle. Effective sample preparation is a crucial step for the development of a sensitive, effective, and robust analytical method. In the present study, the metabolite extraction and identification protocol was optimized to achieve a reliable sample preparation technique for human plasma metabolites using gas chromatography–mass spectrometry (GC–MS). We compared the response of different sample preparation techniques with several extraction solvents [chloroform (CHCl3), methanol (MeOH), acetonitrile (ACN), MeOH and ACN (50:50), MeOH/MeOH/water (MMW)] coupled with N, O-Bis (trimethylsilyl) trifluoroacetamide with 1% trimethylchlorosilane (BSTFA + 1% TMCS), and N-Methyl-N-(trimethylsilyl) trifluoroacetamide with 1% trimethylchlorosilane (MSTFA + 1% TMCS) derivatizing reagents. The suitability of the extraction solvent and derivatizing reagent was assessed for human plasma metabolite identification. We conclude that extraction of metabolites using methanol/methanol/water and 50 min silylation at 70 °C with N-methyl-N-(trimethylsilyl) trifluoroacetamide with 1% trimethylchlorosilane is efficient combination for proper derivatization and identification of metabolites. This protocol resulted in identifying a total of 87 metabolites including various amino acids, carboxylic acids, fatty acids, and polysaccharides. The optimized method provides an efficient, robust, and reproducible analytical method for metabolomic analysis in human plasma.Graphical AbstractSchematic representation of metabolite extraction and analysis using gas chromatography mass spectrometry
International Journal of Clothing Science and Technology ( IF 1.006 ) Pub Date: 2022-11-05 , DOI:
10.1007/s10337-022-04215-2
icIEF (imaged capillary isoelectric focusing) charge variants characterization of biologics is important for understanding product charge isoforms and how they affect product quality. Protein post translational modifications (PTMs), such as deamidation, sialylation, glycation, c-terminal lysine cleavage and c-terminal glycine amidation, are common sources of acidic and basic charge variants of proteins and antibodies. Our PEGylated protein was expressed in E. coli which significantly reduced the PTMs, only deamidation and carbamylation were observed as charge variants related PTMs by LC–MS peptide mapping analysis. Deamidation introduces negative charge and was experimentally confirmed to be the major contributor of the acidic peaks in icIEF charge profiling of our PEGylated protein. The possible PTMs for basic variants were screened, but they were not observed by LC–MS peptide mapping. Beyond PTM induced charge heterogeneity, we found that N terminal methionine excision (NME) and residual un-PEGylated protein contributed to the basic peaks. NME is common in E. coli expression which is often used for PEGylated proteins; thus, it could be leveraged to charge variants characterization of other PEGylated proteins. Our finding of residual un-PEGylated protein contributing to basic peaks is being reported for the first time and could broaden the knowledge of possible charge variants in PEGylated proteins.
International Journal of Clothing Science and Technology ( IF 1.006 ) Pub Date: 2023-02-19 , DOI:
10.1007/s10337-023-04241-8
The immunosuppressants monitoring is crucial in the treatment of transplant patients to avoid the risk of organ rejection. So it is vital to develop an accurate method to obtain precise and reliable results. Herein, a liquid chromatography tandem mass spectrometry (LC–MS/MS) based method was developed and validated, which could simultaneously realize the accurate quantification of cyclosporine A and tacrolimus with a total run time of 4.5 min. Unlike the previously described methods, the highlight of this assay is that there is no using zinc sulfate in the protein precipitation of the whole blood sample, which can effectively prolong the lifespan of mass spectrometry. In addition, the linearity, matrix effect, carryover, accuracy, intraday and interday precision of this method were investigated. The linear range of tacrolimus and cyclosporine were 1–40 ng/mL and 50–2000 ng/mL, respectively; The correlation coefficients (R2) were both greater than 0.995. The intraday and interday precision of cyclosporine and tacrolimus were ≤ 10%. The lower limit of quantitation (LLOQ) of tacrolimus and cyclosporine A were 1 ng/mL and 50 ng/mL, respectively. The main features of this method are good accuracy, sensitivity, specificity, rapidness, robustness and high throughput. It is suitable for therapeutic drug monitoring of cyclosporine A and tacrolimus in routine clinical diagnostics.
International Journal of Clothing Science and Technology ( IF 1.006 ) Pub Date: 2023-01-11 , DOI:
10.1007/s10337-023-04233-8
In this study, two rainfall events following the Antalya forest fires were sampled via a volume-based sequential sampling method. Two and four fractional samples were obtained from the first (S) and the second (M) rainfall events, respectively. pH and the conductivity of the fractional samples were measured at the end of the sampling. Fractional samples were analyzed for water-soluble ions. The water-insoluble particulate matter in the samples were analyzed for their particle size distributions using a particle size analyzer, and the morphologies of the particles were characterized using Scanning Electron Microscopy Energy Dispersive X-ray Spectroscopy (SEM–EDS). Concentrations of F−, Br−, NO2−, Cl−, NO3−, SO42−, PO43−, Ca2+, Na+, Mg2+, NH4+, K+, Li+ were determined by ion chromatography (IC). In the sequential rain samples, the average pH values were observed in the range of 5.37–6.35. 35 and no acid rain event was observed. In the particle size analysis results of rain samples, the highest measured value was 204.732 µm in S-series samples and 56.300 µm in M-series samples. Possible sources and/or source regions of the measured species were estimated using upper atmospheric back trajectory analyses and local wind roses. Markers of forest fires were determined as sulfate, chloride, calcium, ammonium, and potassium ions which were compared with the PM10 and PM2.5 forest fire emission source profiles reported in the US EPA SPECIATE database. In studies on the determination of air pollution transports; particles are collected on the filter and examined. This can cause many particles to accumulate on the filter and make it difficult to characterize. The use of a SEM device together with a particle size analyzer to characterize and detect particles in rainwater provides more successful results. The collected deposition event is more likely to obtain a single atmospheric particulate matter in samples than samples obtained directly from wet or dry deposition.
International Journal of Clothing Science and Technology ( IF 1.006 ) Pub Date: 2022-12-12 , DOI:
10.1007/s10337-022-04228-x
A monoclonal antibody’s (mAb) glycosylation pattern has a significant impact on its binding affinity to the FcγRIIIa receptor and thus on antibody-dependent cell-mediated cytotoxicity. However, to analyze the relation in cell cultures, complex sample preparation is required. In this study, we demonstrate the analytical capability of a two-dimensional liquid chromatography–mass spectrometry (2D-HPLC–HRMS) method to analyze the affinity of mAbs to the FcγRIIIa receptor while simultaneously characterizing the glycoforms involved. Results were comparable in purified samples and cell culture-free supernatants. This was demonstrated with the monoclonal antibodies adalimumab, pertuzumab, ustekinumab, tocilizumab and omalizumab. Our method hence renders extensive purification of mAb samples superfluous.Graphical Abstract
International Journal of Clothing Science and Technology ( IF 1.006 ) Pub Date: 2023-03-07 , DOI:
10.1007/s10337-023-04246-3
The analytical procedure remains the fundamental part of formulation development in terms of quantification of the drug in the formulation. The purpose of the current study was to develop accurate, sensitive and rapid high performance liquid chromatography (RP-HPLC) method for the quantitation of kinetin riboside (KR) in KR-loaded dequalinium based vesicles, also known as DQAsomes. The chromatographic analysis was performed on C18 column with detection wavelength of 269 nm for KR and 310 nm for dequalinium chloride (DQA). The mobile phase consisted of 0.01 M potassium phosphate buffer and methanol in gradient system. The method was further validated according to the guidelines set by ICH. The developed chromatographic method was found to be linear from 10 to 250 µg/mL with r2 value of 0.9995. All other validation parameters including accuracy, precision, robustness, etc. were well within the acceptable limits. The current research also encompasses force degradation studies to understand the impact of different stressing conditions on the stability of drugs in the formulation. KR-loaded DQAsomes were formulated by modified film hydration method and characterized for particle size (215.32 ± 3.54 nm), size distribution (0.12 ± 0.004) and zeta potential (39.4 ± 3.04 mV). The developed and validated method was further applied to evaluate KR entrapment and loading from KR-loaded DQAsomes along with in vitro cumulative KR release from the formulation. This research would further act as a foundation for the quantification of the drug in other dequalinium-containing formulations.Graphical Abstract
International Journal of Clothing Science and Technology ( IF 1.006 ) Pub Date: 2022-12-30 , DOI:
10.1007/s10337-022-04232-1
Combination therapy of gemcitabine and sorafenib is synergistically effective and well tolerated in patients with non-small cell lung cancer (NSCLC). In this study, the pharmacokinetic parameters of both gemcitabine and sorafenib were estimated after intra-peritoneal administration in rats using novel, green and sensitive RP-HPLC and TLC-densitometric methods where sildenafil used as an internal standard. Firstly, the developed RP-HPLC method achieved on ZORBAX Eclipse Plus C18 (4.6 mm × 150 mm, 5 μm) using a mixture of methanol: 40 mM ammonium acetate solution. On the other hand, the developed TLC-densitometric method was achieved on TLC plates using a developing system of methanol: ethyl acetate (3: 7, by volume) and scanning wave length at 260 nm. Additionally, the developed methods were validated according to FDA guidelines. Moreover, the developed methods were successfully used to study the pharmacokinetic parameters of both gemcitabine and sorafenib after administration of each drug alone and co-administration in rats. The results presented that drug–drug interaction between drugs happened when administrated together affecting the pharmacokinetic parameters of each other. The proposed methods, being ecofriendly, accurate, and sensitive, may become the corner stone for further clinical studies of the studied drugs determinations applied on humans.
International Journal of Clothing Science and Technology ( IF 1.006 ) Pub Date: 2022-12-03 , DOI:
10.1007/s10337-022-04225-0
Immobilized artificial membrane chromatography has been reported providing a rough estimation of phospholipidosis induction risk of drugs. Unfortunately, however, the accurate assessment of basic drugs remains a challenge. In this study, we aimed to evaluate the hydrophobic interactions and ionic/polar interactions between a basic drug and an immobilized artificial membrane to clearly discriminate between phospholipidosis inducers and non-inducers. The retention of 14 model basic drugs was determined using mobile phases with varying acetonitrile contents. The Van’t Hoff plot using an acetonitrile-rich mobile phase revealed that most of the inducers showed biphasic retention, whereas the retention of non-inducers was monophasic. Then, effect of the ionic/polar interactions on the discrimination between DIPL inducers and non-inducers was then studied. For this aim, salts concentration was increased in the acetonitrile-rich mobile phase. No significant difference was observed between chlorpromazine (inducer) and pindolol (non-inducer) as the model drugs. We then compared the acetonitrile concentration when the dominant interaction was shifted from the reversed phase retention to the ionic/polar interactions. We found that the acetonitrile levels when the dominant interaction of the inducers shifted from the hydrophobic interaction to the ionic/polar interactions were higher than those of non-induces. In addition, at the optimized acetonitrile content, the inducers and non-inducers can be correctly discriminated. Shift of the dominant interaction in retention to the immobilized artificial membrane shows a possibility as a novel tool for the risk prediction of phospholipidogenisity.
International Journal of Clothing Science and Technology ( IF 1.006 ) Pub Date: 2023-07-19 , DOI:
10.1007/s10337-023-04265-0
High resolution and tandem mass spectrometry are popular techniques for the structure elucidation of small molecule impurities and metabolites. However, proposing definitive structures for isomers solely based on the mass spectrometry data can be challenging. Hydrogen/Deuterium exchange mass spectrometry can be used as an effective tool for the structure elucidation of isomers by determining the number of exchangeable hydrogen atoms on heteroatomic functional groups. The study demonstrates a simple and effective online hydrogen/deuterium exchange technique using two-dimensional liquid chromatography mass spectrometry for unknown impurity and metabolite structure elucidation. A mixture of isomeric compounds were separated in the first dimension of the two-dimensional liquid chromatography and transferred to the second dimension using heart-cutting valve. The hydrogen/deuterium exchange was carried out in the second dimension using deuterium oxide as one of the mobile phase solvents. The eluents were analyzed after hydrogen/deuterium exchange with mass spectrometry. The application of two-dimensional liquid chromatography mass spectrometry for hydrogen/deuterium exchange experiments provides unique advantages of simplicity along with minimized time and resources.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
工程技术4区 | MATERIALS SCIENCE, TEXTILES 材料科学:纺织4区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
22.30 | 32 | Science Citation Index Expanded | Not |